3-Ethyl-4-iodophenol

Descripción

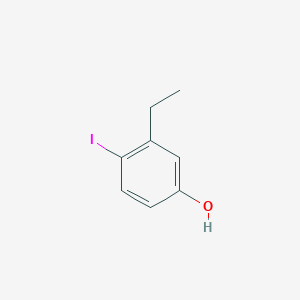

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethyl-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNJZXNVVBMBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438615 | |

| Record name | 3-Ethyl-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156878-64-7 | |

| Record name | 3-Ethyl-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyl-4-iodophenol from 3-Ethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-ethyl-4-iodophenol from 3-ethylphenol. Halogenated phenols are crucial intermediates in organic synthesis, particularly in the pharmaceutical industry, where the iodine atom serves as a versatile handle for various cross-coupling reactions to build complex molecular architectures. This document outlines the primary synthetic route, detailed experimental protocols, and relevant chemical data to support research and development in this area.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available starting material, 3-ethylphenol, is a key transformation. The primary method for this synthesis is through electrophilic aromatic substitution, specifically, the iodination of the electron-rich phenol ring. The directing effects of the hydroxyl and ethyl groups on the aromatic ring guide the regioselectivity of the iodination. The hydroxyl group is a strong activating group and an ortho-, para-director, while the ethyl group is a weakly activating group and also an ortho-, para-director. The position para to the strongly activating hydroxyl group and ortho to the ethyl group is sterically accessible and electronically favored for iodination.

Synthesis Pathway

The most common and efficient method for the synthesis of this compound from 3-ethylphenol is through direct electrophilic iodination. Reagents such as N-Iodosuccinimide (NIS) are widely used for the regioselective iodination of activated aromatic compounds like phenols.[1][2] An alternative, environmentally benign approach involves the use of molecular iodine in the presence of an oxidizing agent like hydrogen peroxide in an aqueous medium.[3][4]

The general reaction is as follows:

Caption: General synthesis pathway for this compound from 3-ethylphenol.

The mechanism for electrophilic aromatic iodination with NIS involves the attack of the aromatic π-system on the electrophilic iodine of the activated NIS, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate or sigma complex). Subsequent deprotonation by a weak base restores aromaticity, yielding the iodinated product.[1]

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This method utilizes N-Iodosuccinimide, a mild and selective iodinating agent for electron-rich aromatic compounds.[1][5]

Materials:

-

3-Ethylphenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (or other suitable aprotic solvent like Dichloromethane or THF)

-

Sodium thiosulfate (aqueous solution, 10%)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethylphenol (1.0 eq.) in acetonitrile (10-20 mL per gram of phenol).

-

Add N-Iodosuccinimide (1.05 eq.) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Remove the acetonitrile under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound. A literature source suggests a yield of around 80% for a similar reaction.[6]

Protocol 2: Iodination using Iodine and Hydrogen Peroxide

This protocol is an environmentally friendly alternative that uses water as the solvent.[3][4]

Materials:

-

3-Ethylphenol

-

Iodine (I₂)

-

Hydrogen peroxide (30% aqueous solution)

-

Distilled water

-

Sodium thiosulfate (10% aqueous solution)

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve 3-ethylphenol (1.0 eq.) in distilled water.

-

Add iodine (1.5 eq.) to the solution.

-

Slowly add hydrogen peroxide (3.0 eq.) to the reaction mixture.

-

Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears.[3]

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[3]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.[3]

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate), to isolate the pure this compound.[3]

Data Presentation

Table 1: Quantitative Data for Synthesis Protocols

| Parameter | Protocol 1 (NIS) | Protocol 2 (I₂/H₂O₂) |

| Starting Material | 3-Ethylphenol (1.0 eq.) | 3-Ethylphenol (1.0 eq.) |

| Iodinating Agent | N-Iodosuccinimide (1.05 eq.) | Iodine (1.5 eq.) |

| Oxidant/Catalyst | - | Hydrogen Peroxide (3.0 eq.) |

| Solvent | Acetonitrile | Water |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 2-4 hours | 24 hours |

| Workup | Quenching with Na₂S₂O₃, extraction | Quenching with Na₂S₂O₃, extraction |

| Purification | Column Chromatography | Column Chromatography |

| Reported Yield | ~80% (for similar substrates)[6] | Good to very good yields (general for phenols)[4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉IO | [6] |

| Molecular Weight | 248.06 g/mol | [7] |

| CAS Number | 156878-64-7 | [6] |

| Appearance | Not specified, likely a solid | - |

| PSA | 20.23 Ų | [6] |

| LogP | 2.55920 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Exact Mass | 247.96981 Da | [7] |

| Canonical SMILES | CCC1=C(C=CC(=C1)O)I | [6][7] |

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Iodination - Common Conditions [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | C8H9IO | CID 10354622 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Iodination of 3-Ethylphenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the electrophilic iodination of 3-ethylphenol, a classic example of electrophilic aromatic substitution (EAS). It covers the underlying mechanistic principles, regiochemical outcomes, and representative experimental protocols.

Introduction to Electrophilic Aromatic Iodination

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The iodination of phenols is of particular interest as the resulting iodo-phenolic structures are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other high-value organic materials. Unlike other halogens, iodine is the least reactive, and its direct reaction with aromatic compounds often requires an activating agent or catalyst to generate a sufficiently potent electrophile ("I⁺").[1] For highly activated rings like phenols, the reaction can often proceed under milder conditions.[2]

Reaction Mechanism and Regioselectivity

The electrophilic iodination of 3-ethylphenol is governed by the principles of electrophilic aromatic substitution, where the directing effects of the existing substituents on the benzene ring determine the position of the incoming electrophile.

Directing Effects of Substituents

The regiochemical outcome of the substitution on the 3-ethylphenol ring is a result of the combined electronic effects of the hydroxyl (-OH) and ethyl (-CH₂CH₃) groups.[3][4]

-

Hydroxyl (-OH) Group: The -OH group is a powerful activating group and a strong ortho, para-director.[5][6] It donates electron density to the aromatic ring through a strong resonance effect (+M), significantly increasing the nucleophilicity of the carbons at the ortho (C2, C6) and para (C4) positions.[6]

-

Ethyl (-CH₂CH₃) Group: The ethyl group is a weak activating group and an ortho, para-director.[4] It donates electron density primarily through an inductive effect (+I).

When both groups are present on the ring, their directing effects are additive. The positions activated by both groups are C2, C4, and C6. The hydroxyl group's powerful activating nature is the dominant directing influence.

Predicted Regioselectivity

Based on the directing effects, the potential mono-iodinated products are:

-

2-Iodo-5-ethylphenol: Substitution at C2 is directed ortho to the -OH group and ortho to the ethyl group.

-

4-Iodo-5-ethylphenol: Substitution at C4 is directed para to the -OH group and ortho to the ethyl group.

-

6-Iodo-3-ethylphenol: Substitution at C6 is directed ortho to the -OH group and para to the ethyl group.

Steric hindrance from the adjacent ethyl group can influence the distribution of isomers, often disfavoring substitution at the more crowded C2 and C4 positions. Therefore, substitution at the C6 position is often predicted to be the major product.

Mechanistic Pathway

The reaction proceeds via the classical EAS mechanism, involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Caption: General workflow of electrophilic aromatic substitution.

The diagram below illustrates the detailed mechanism for the formation of the major product, 6-iodo-3-ethylphenol.

Caption: Mechanism of electrophilic iodination at the C6 position.

Experimental Protocols

Various methods exist for the iodination of phenols, differing in the source of the electrophilic iodine and the reaction conditions.[7]

Protocol 1: Iodination using Potassium Iodide and an Oxidizing Agent

A common and environmentally benign method involves the in-situ generation of the electrophile from potassium iodide (KI) using an oxidizing agent.[8]

Methodology:

-

Preparation: 3-ethylphenol (1.0 mmol) and potassium iodide (1.0 mmol) are dissolved in an aqueous sodium hydroxide solution (10 mL, pH 9-10). The mixture is stirred in an ice bath (0-5°C) for 20 minutes.[8]

-

Reaction: An oxidizing agent, such as potassium ferrate (K₂FeO₄, 2.0 mmol) or sodium hypochlorite (NaOCl, 1.0 mmol), is added portion-wise or dropwise over 10-30 minutes.[8][9]

-

Stirring: The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-7 hours), with progress monitored by Thin Layer Chromatography (TLC).[8]

-

Workup: Upon completion, the reaction is quenched by adding a 10% sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine. The mixture is then acidified to pH 3-4 with 2M HCl, causing the iodinated phenol to precipitate.[9]

-

Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate, 3 x 25 mL), and the combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[8][10]

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient source of electrophilic iodine, often used with a catalytic amount of acid for less reactive substrates.[7] For activated phenols, a catalyst may not be necessary.

Methodology:

-

Preparation: 3-ethylphenol (1.0 mmol) is dissolved in a suitable solvent such as acetonitrile or dichloromethane (10-20 mL).

-

Reaction: N-Iodosuccinimide (1.0-1.2 mmol) is added to the solution in one portion. The reaction is stirred at room temperature.

-

Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.

-

Workup: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed sequentially with 10% sodium thiosulfate solution and brine.

-

Isolation and Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The residue is then purified by column chromatography on silica gel.

Quantitative Data

The yield and isomeric distribution of products are highly dependent on the specific reaction conditions, including the iodinating agent, solvent, temperature, and pH. The following table presents hypothetical but representative data based on typical outcomes for substituted phenols.

| Parameter | Condition A: KI / K₂FeO₄ | Condition B: N-Iodosuccinimide |

| Substrate | 3-Ethylphenol | 3-Ethylphenol |

| Iodinating Agent | KI (1.0 eq) / K₂FeO₄ (2.0 eq) | NIS (1.1 eq) |

| Solvent | Water (pH 9-10) | Acetonitrile |

| Temperature | 0°C to Room Temp | Room Temp |

| Reaction Time | 5 hours | 3 hours |

| Total Yield | 85% | 92% |

| 6-Iodo-3-ethylphenol | ~75% | ~80% |

| 4-Iodo-5-ethylphenol | ~10% | ~12% |

| 2-Iodo-5-ethylphenol | <5% | <5% |

| Di-iodinated Products | <5% | <3% |

Note: Data are illustrative and serve to represent expected regioselectivity and yields. Actual results may vary.

Characterization

The synthesized products are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.

| Technique | Expected Observations for 6-Iodo-3-ethylphenol |

| ¹H NMR | Aromatic protons will show distinct splitting patterns and chemical shifts influenced by the iodo, hydroxyl, and ethyl groups. The disappearance of the proton signal at the C6 position is a key indicator. |

| ¹³C NMR | The carbon atom bonded to the iodine (C6) will exhibit a characteristic downfield shift. |

| Mass Spectrometry | The molecular ion peak will correspond to the calculated mass of C₈H₉IO (248.06 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic peaks for the O-H stretch (broad, ~3200-3600 cm⁻¹) and C-H stretches will be present. |

Conclusion

The electrophilic iodination of 3-ethylphenol is a well-understood reaction guided by the principles of electrophilic aromatic substitution. The strong ortho, para-directing and activating nature of the hydroxyl group is the dominant factor in determining the regiochemical outcome, leading primarily to substitution at the sterically accessible C6 position. A variety of effective and high-yielding experimental protocols are available to researchers, allowing for the synthesis of iodinated phenols that serve as crucial intermediates in drug development and materials science.

References

- 1. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 3. Directing Effects | ChemTalk [chemistrytalk.org]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. studylib.net [studylib.net]

- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

An In-depth Technical Guide to 3-Ethyl-4-iodophenol (CAS 156878-64-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available research specifically details the biological activities of 3-Ethyl-4-iodophenol. This guide is based on available chemical data, information from related patents, and established principles of medicinal chemistry and drug design, particularly concerning proteomimetics. The experimental protocols provided are based on established methods for similar compounds and may require optimization.

Introduction

This compound (CAS No. 156878-64-7) is a substituted aromatic organic compound. Its structure, featuring a phenol group, an ethyl substituent, and an iodine atom, makes it a molecule of interest in medicinal chemistry and drug discovery. The presence of the iodine atom provides a handle for various organic reactions, including cross-coupling, while the overall structure has been associated with "proteomimetic" properties, suggesting its potential to mimic secondary protein structures like alpha-helices and disrupt protein-protein interactions (PPIs). This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and a discussion of its potential biological activities and mechanisms of action based on its classification as a proteomimetic compound.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 156878-64-7 | [1] |

| Molecular Formula | C₈H₉IO | [1] |

| Molecular Weight | 248.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCC1=C(C=CC(=C1)O)I | [2] |

| InChIKey | WCNJZXNVVBMBJW-UHFFFAOYSA-N | [1] |

| Appearance | White to light brown solid (predicted) | [3] |

| XLogP3 | 3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 247.96981 g/mol | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis

Proposed Experimental Protocol: Electrophilic Iodination

This protocol describes the direct iodination of 3-ethylphenol to yield this compound. The reaction proceeds via an electrophilic aromatic substitution, where the hydroxyl group activates the aromatic ring, and the ethyl group directs the substitution.

Materials:

-

3-Ethylphenol

-

Iodine (I₂)

-

Sodium Iodide (NaI)

-

Sodium Hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Hydrochloric Acid (HCl), 2 M

-

Sodium Thiosulfate (Na₂S₂O₃), 10% (w/v) aqueous solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethylphenol (1.0 eq) and sodium iodide (1.1 eq) in a suitable solvent such as methanol or a mixture of methanol and water.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of sodium hypochlorite (1.1 eq) dropwise to the stirred reaction mixture. The addition should be controlled to maintain the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidant by adding a 10% aqueous solution of sodium thiosulfate until the yellow/brown color of iodine disappears.

-

Acidify the mixture to a pH of approximately 5-6 with 2 M HCl.

-

Extract the product into an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate pure this compound.

Figure 1: Proposed Synthesis Workflow

Potential Biological Activity and Mechanism of Action: A Proteomimetic Approach

While direct biological data for this compound is scarce, its association with patents for "proteomimetic compounds" suggests a potential mechanism of action as an inhibitor of protein-protein interactions (PPIs).[4] Specifically, it may act as an α-helix mimetic.

The Concept of α-Helix Mimetics

Alpha-helices are common secondary structures in proteins and are frequently involved in mediating PPIs.[5] Small molecules that can mimic the presentation of key amino acid side chains on one face of an α-helix can disrupt these interactions.[6] These "hot spot" residues are critical for the binding energy of the interaction.

Hypothesized Mechanism of Action

It is hypothesized that this compound could function as a scaffold that projects its substituents in a way that mimics the side chains of key amino acids in an α-helix. This could enable it to bind to a hydrophobic groove on a target protein, thereby preventing the binding of its natural protein partner. A potential target class for such inhibitors are the Bcl-2 family of proteins, which are key regulators of apoptosis and are known to interact via α-helical domains.[7][8]

Figure 2: Hypothesized Signaling Pathway Inhibition

Proposed Experimental Protocol for Biological Evaluation

To validate the hypothesized activity of this compound as a PPI inhibitor, a series of in vitro assays can be employed. A common and robust method is the Fluorescence Polarization (FP) assay.

Fluorescence Polarization (FP) Competition Assay Protocol:

Objective: To determine if this compound can inhibit the interaction between a target protein and a fluorescently labeled peptide derived from its binding partner.

Materials:

-

Purified target protein (e.g., Bcl-xL).

-

Fluorescently labeled peptide corresponding to the binding domain of the partner protein (e.g., a fluorescein-labeled Bak BH3 peptide).

-

This compound.

-

Assay buffer (e.g., phosphate-buffered saline with a small amount of surfactant).

-

Black, low-volume 384-well plates.

-

A plate reader capable of measuring fluorescence polarization.

Procedure:

-

Assay Setup: In a 384-well plate, add a fixed concentration of the target protein and the fluorescently labeled peptide. The concentrations should be optimized to give a stable and robust FP signal.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include appropriate controls (no inhibitor and no protein).

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the inhibitor indicates displacement of the fluorescent peptide from the protein. The data can be plotted to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the bound peptide.

Figure 3: Experimental Workflow for Biological Activity Screening

References

- 1. This compound | C8H9IO | CID 10354622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Inhibition of anti-apoptotic Bcl-2 family proteins by natural polyphenols: new avenues for cancer chemoprevention and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethyl-4-iodophenol: Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-iodophenol is an aromatic organic compound of interest in synthetic and medicinal chemistry. As a substituted iodophenol, it presents a versatile scaffold for the development of novel molecules due to the reactivity of the aryl iodide and the phenolic hydroxyl group. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, including its physicochemical properties, a detailed synthesis protocol adapted from pioneering work on related compounds, and its spectroscopic characterization. While direct biological studies on this compound are not extensively documented in current literature, this guide will also touch upon the known biological activities of structurally similar iodophenols, suggesting potential avenues for future research and drug development.

Introduction

Substituted phenols are a critical class of intermediates in the synthesis of pharmaceuticals and other fine chemicals. The introduction of a halogen, such as iodine, at a specific position on the phenol ring significantly enhances the molecule's utility as a building block for more complex structures through various cross-coupling reactions. This compound, with its ethyl group at the meta-position and an iodine atom para to the hydroxyl group, is a prime example of such a versatile intermediate. This document aims to consolidate the available information on its synthesis and fundamental properties.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in various solvents and reaction conditions, as well as for its potential interactions in biological systems.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₉IO | PubChem[1] |

| Molecular Weight | 248.06 g/mol | PubChem[1] |

| Exact Mass | 247.96981 Da | LookChem[2] |

| XLogP3 | 3 | LookChem[2] |

| Hydrogen Bond Donor Count | 1 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 1 | LookChem[2] |

| Rotatable Bond Count | 1 | LookChem[2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| CAS Number | 156878-64-7 | PubChem[1] |

Synthesis and Initial Characterization

The first comprehensive report on the synthesis of 3-alkyl-4-iodophenols, which provides a direct and efficient route applicable to this compound, was described by Hermann et al. While their work focused on analogues with bulkier alkyl groups, the methodology is directly transferable. The synthesis involves the direct iodination of the corresponding 3-alkylphenol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general method for the synthesis of 3-alkyl-4-iodophenols.

Objective: To synthesize this compound from 3-ethylphenol.

Materials:

-

3-Ethylphenol

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) (for workup)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (MgSO₄) (for drying)

-

Silica gel (for column chromatography)

-

Hexane and Chloroform (for column chromatography)

Procedure:

-

To a solution of 3-ethylphenol (1.0 eq) in methanol, add a solution of sodium hydroxide (1.1 eq) in water.

-

Add a solution of iodine (1.1 eq) in methanol dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-chloroform solvent system to yield pure this compound.

Initial Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons). The aromatic region should display signals corresponding to the three protons on the benzene ring, with their splitting patterns and chemical shifts being indicative of the 1,3,4-substitution pattern. The phenolic proton will appear as a singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The carbon-13 NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents (hydroxyl, ethyl, and iodo groups).

3.2.2. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (approximately 248 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns would likely involve the loss of the ethyl group, the iodine atom, or other characteristic fragments.

Experimental and Logical Workflows

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and identified product.

Potential Biological Significance and Future Directions

Currently, there is a lack of published research specifically detailing the biological activities of this compound. However, the broader class of iodophenols has been investigated for various biological effects. For instance, certain substituted iodophenols have been explored for their potential as enzyme inhibitors and as intermediates in the synthesis of biologically active molecules. The presence of the iodine atom makes these compounds potential precursors for radiolabeled tracers used in medical imaging and biological research.

Given the absence of direct biological data, future research on this compound could be directed towards:

-

Screening for Biological Activity: Evaluating its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

-

Enzyme Inhibition Assays: Investigating its ability to inhibit specific enzymes, a common characteristic of phenolic compounds.

-

Development of Derivatives: Utilizing it as a scaffold to synthesize a library of more complex molecules for drug discovery programs.

-

Radiolabeling: Exploring its use as a precursor for the synthesis of radioiodinated compounds for diagnostic or therapeutic applications.

The following diagram illustrates a potential logical workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a valuable, yet understudied, chemical entity. While its foundational physicochemical properties are accessible through computational databases, and a reliable synthetic route can be adapted from existing literature, a significant gap remains in the experimental characterization and, most notably, the exploration of its biological potential. This technical guide consolidates the current knowledge and provides a framework for future research. The detailed synthetic protocol and proposed characterization methods offer a starting point for its preparation and confirmation, while the discussion on potential biological significance aims to inspire further investigation into its utility in drug discovery and development. The workflows presented visually articulate the logical progression for both its synthesis and potential future biological evaluation, making it a useful resource for researchers in the field.

References

Potential Research Areas for Substituted Iodophenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted iodophenols represent a versatile class of molecules with significant potential across various scientific disciplines, particularly in medicinal chemistry and drug development. The introduction of iodine and other substituents onto the phenol ring can dramatically influence the compound's physicochemical properties and biological activities. This technical guide explores promising research avenues for substituted iodophenols, providing quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further investigation.

Core Chemical Properties and Synthesis

Substituted iodophenols are aromatic compounds characterized by a hydroxyl group and at least one iodine atom attached to a benzene ring. The presence of both the hydroxyl group and the iodine atom imparts unique reactivity to these molecules. The hydroxyl group can undergo etherification and esterification, while the carbon-iodine bond is susceptible to various cross-coupling reactions, making iodophenols valuable intermediates in organic synthesis.[1]

General Synthesis Strategies

The synthesis of substituted iodophenols can be achieved through several methods, primarily involving the electrophilic iodination of a corresponding phenol or the diazotization of an aminophenol followed by iodine substitution.

1.1.1. Electrophilic Iodination of Phenols

This method involves the direct iodination of a phenol derivative using an iodinating agent. The regioselectivity of the reaction is influenced by the directing effects of the hydroxyl group and any other substituents on the aromatic ring.

1.1.2. Diazotization of Aminophenols

This versatile method allows for the regioselective introduction of iodine. An aminophenol is first converted to a diazonium salt, which is then displaced by iodide.

Potential Research Areas and Biological Activities

The unique structural features of substituted iodophenols, particularly the ability of the iodine atom to participate in halogen bonding, make them attractive candidates for targeting various biological macromolecules.[2]

Enzyme Inhibition

The electron-deficient outer region of the covalently bonded iodine atom (the "sigma-hole") can form non-covalent interactions with electron-rich atoms like oxygen and nitrogen in the active sites of enzymes, leading to their inhibition.[1] This makes substituted iodophenols promising scaffolds for the development of novel enzyme inhibitors.

Potential Research Directions:

-

Kinase Inhibitors: Many kinases are implicated in cancer and inflammatory diseases. The iodophenyl moiety can be incorporated into kinase inhibitor scaffolds to enhance binding affinity and selectivity.

-

Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.

-

Other Enzyme Targets: Exploration of other enzyme classes, such as proteases and phosphatases, could reveal new therapeutic opportunities for iodophenol derivatives.

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties, and the introduction of iodine can enhance this activity.[3] Substituted iodophenols may disrupt microbial cell membranes, interfere with essential metabolic pathways, or inhibit key enzymes.

Potential Research Directions:

-

Broad-Spectrum Antimicrobials: Synthesis and screening of libraries of substituted iodophenols against a wide range of bacteria and fungi to identify broad-spectrum agents.

-

Targeting Drug-Resistant Strains: Investigating the efficacy of iodophenol derivatives against multidrug-resistant microbial strains.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which iodophenols exert their antimicrobial effects.

Antioxidant and Anti-peroxidative Activity

Phenolic compounds are excellent antioxidants due to their ability to donate a hydrogen atom to scavenge free radicals. The nature and position of substituents on the phenol ring can significantly modulate this activity. Some iodophenols have shown potent anti-peroxidative effects, protecting against lipid peroxidation in mitochondrial membranes.[4]

Potential Research Directions:

-

Structure-Activity Relationship (SAR) Studies: Systematically varying the substituents on the iodophenol core to optimize antioxidant and anti-peroxidative efficacy.

-

Neuroprotective Agents: Investigating the potential of substituted iodophenols to protect against oxidative stress-induced neuronal damage in models of neurodegenerative diseases.

-

Cardioprotective Agents: Exploring the ability of these compounds to mitigate oxidative damage in cardiovascular tissues.

Quantitative Data on Biological Activities

The following tables summarize quantitative data from various studies on the biological activities of substituted iodophenols and related phenolic compounds.

Table 1: Antioxidant Activity of Substituted Phenols

| Compound | Assay | IC50 (µM) | Reference |

| 2,6-di-tert-butyl-4-bromophenol (BTBP) | Mitochondrial Lipid Peroxidation Inhibition | 0.17 | [4] |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Mitochondrial Lipid Peroxidation Inhibition | 0.31 | [4] |

| 2,6-diprenyl-4-iodophenol (TX-1952) | Mitochondrial Lipid Peroxidation Inhibition | 0.60 | [4] |

| 2,6-diprenyl-4-bromophenol (TX-1961) | Mitochondrial Lipid Peroxidation Inhibition | 0.93 | [4] |

| 2,6-diprenyl-4-chlorophenol (TX-1980) | Mitochondrial Lipid Peroxidation Inhibition | 1.2 | [4] |

| 2,6-diprenyl-4-iodophenol (TX-1952) | DPPH Radical Scavenging | 53.1 | [4] |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | DPPH Radical Scavenging | 33.7 | [4] |

| 2,6-di-tert-butyl-4-bromophenol (BTBP) | DPPH Radical Scavenging | 16.0 | [4] |

Table 2: Antimicrobial Activity of Phenolic Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Spirocarbocycle Derivatives | S. aureus | 190 | [5] |

| Pyridine- and Thiazole-Based Hydrazides | Gram-positive bacteria | 32-125 | [6] |

| Spiropyrrolidines | B. subtilis, S. epidermis | 32 | [6] |

| Imidazole Derivatives | Various bacteria and fungi | 0.5 - 16 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of substituted iodophenols.

Synthesis of p-Iodophenol

This protocol describes the synthesis of p-iodophenol from p-aminophenol via a diazotization reaction.[8]

Materials:

-

p-Aminophenol

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Potassium iodide

-

Copper bronze

-

Chloroform

-

Ligroin (b.p. 90–110°)

-

Sodium thiosulfate solution (dilute)

-

Ice

Procedure:

-

Dissolve 109 g (1 mole) of p-aminophenol in a mixture of 500 g of ice, 500 cc of water, and 65 cc (120 g, 1.2 moles) of concentrated sulfuric acid.

-

Cool the solution to 0°C in a freezing mixture.

-

With constant mechanical stirring, add a solution of 72 g (1 mole) of 95% sodium nitrite in 150 cc of water over one hour.

-

Continue stirring for an additional 20 minutes, then add 20 cc (37 g, 0.37 mole) of concentrated sulfuric acid.

-

Pour the resulting diazonium salt solution into an ice-cold solution of 200 g (1.2 moles) of potassium iodide in 200 cc of water.

-

After a few minutes, add 1 g of copper bronze with continued stirring.

-

Slowly warm the solution on a water bath to 75–80°C until the evolution of nitrogen ceases. The p-iodophenol will separate as a heavy dark oil.

-

After cooling to room temperature, extract the reaction mixture three times with 165-cc portions of chloroform.

-

Wash the combined chloroform extracts with dilute sodium thiosulfate solution.

-

Remove the chloroform by distillation on a water bath.

-

Distill the residue under reduced pressure, collecting the fraction at 138–140°C/5 mm.

-

Recrystallize the product from approximately 2 L of ligroin (b.p. 90–110°) to obtain colorless crystals of p-iodophenol.

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of substituted iodophenols.[9]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol), spectrophotometric grade

-

Test compounds (substituted iodophenols)

-

Positive control (e.g., ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader

-

96-well microplates or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Preparation of Test Samples: Dissolve the substituted iodophenol derivatives in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions.

-

Assay:

-

In a 96-well plate, add a specific volume of each sample dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank (methanol only) and a positive control.

-

Mix thoroughly.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a product of lipid peroxidation.[2][6][10]

Materials:

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl)

-

Malondialdehyde (MDA) standard

-

Biological sample (e.g., tissue homogenate, cell lysate)

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation:

-

TBA reagent: Prepare a solution of 0.67% (w/v) TBA in 50% acetic acid.

-

TCA solution: Prepare a 10% (w/v) TCA solution in deionized water.

-

-

Sample Preparation: Homogenize the tissue or lyse the cells in an appropriate buffer.

-

Assay:

-

To a specific volume of the sample, add TCA solution to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Add the TBA reagent to the supernatant.

-

-

Reaction: Heat the mixture in a boiling water bath for 10-15 minutes. A pink color will develop.

-

Measurement: Cool the samples and measure the absorbance at 532 nm.

-

Quantification: Prepare a standard curve using known concentrations of MDA. Calculate the concentration of MDA in the samples from the standard curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11][12]

Materials:

-

Substituted iodophenol compounds

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Resazurin (optional, as a growth indicator)

Procedure:

-

Preparation of Inoculum: Grow the microbial strain in the appropriate medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: In a 96-well plate, perform a two-fold serial dilution of the substituted iodophenol compounds in the growth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm. The addition of a growth indicator like resazurin can aid in visualizing the results.

Signaling Pathways and Potential Mechanisms of Action

Substituted iodophenols, due to their structural similarity to other phenolic compounds and their ability to engage in halogen bonding, may modulate key cellular signaling pathways implicated in various diseases.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[3][13][14][15] Dysregulation of this pathway is a hallmark of many cancers. Natural phenolic compounds have been shown to modulate MAPK signaling.[16]

Potential Mechanism: Substituted iodophenols could potentially inhibit key kinases within the MAPK cascade, such as MEK or ERK, through direct binding to the active site, potentially facilitated by halogen bonding.

Caption: Potential inhibition of the MAPK signaling pathway by substituted iodophenols.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[7][17][18][19] Its constitutive activation is linked to chronic inflammatory diseases and cancer. Many natural products are known to inhibit NF-κB activation.[20]

Potential Mechanism: Substituted iodophenols may inhibit the NF-κB pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This could be achieved by inhibiting the IκB kinase (IKK) complex.

Caption: Potential inhibition of the NF-κB signaling pathway by substituted iodophenols.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[13][21][22][23] Its aberrant activation is a frequent event in cancer.

Potential Mechanism: Substituted iodophenols could potentially interfere with this pathway by inhibiting the activity of PI3K or Akt, thereby preventing the phosphorylation of downstream targets.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by substituted iodophenols.

Conclusion and Future Directions

Substituted iodophenols offer a rich scaffold for the discovery of novel bioactive compounds. The strategic placement of iodine and other substituents can be leveraged to fine-tune their biological activities. Future research should focus on:

-

Systematic SAR studies: The synthesis and evaluation of diverse libraries of substituted iodophenols are crucial to establish clear structure-activity relationships for various biological targets.

-

Mechanism of action studies: In-depth investigations are needed to elucidate the precise molecular mechanisms by which these compounds exert their biological effects, including their interactions with specific signaling pathways.

-

In vivo studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

This guide provides a foundational framework for researchers to explore the promising therapeutic potential of substituted iodophenols. The combination of versatile chemistry, potent biological activities, and the potential for targeted interactions through mechanisms like halogen bonding positions this class of compounds as a fertile ground for future drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 3. Pinitol targets nuclear factor-kappaB activation pathway leading to inhibition of gene products associated with proliferation, apoptosis, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Understanding NF-κB signaling via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. acm.or.kr [acm.or.kr]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Properties of 3-Ethyl-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and predicted properties of 3-Ethyl-4-iodophenol, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, spectroscopic profile, and potential biological interactions, offering a foundational resource for researchers.

Core Chemical and Physical Properties

This compound (IUPAC Name: this compound) is an organic compound with the molecular formula C₈H₉IO.[1][2] Its structure consists of a phenol ring substituted with an ethyl group at the third position and an iodine atom at the fourth position relative to the hydroxyl group.

Physicochemical Data

The following table summarizes the key computed and, where available, experimental physicochemical properties of this compound. Due to a lack of experimentally determined melting and boiling points in the public domain, values for the closely related compound 4-iodophenol are provided for reference.

| Property | Value | Source |

| Molecular Formula | C₈H₉IO | [1][2] |

| Molecular Weight | 248.06 g/mol | [1] |

| CAS Number | 156878-64-7 | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCC1=C(C=CC(=C1)O)I | [1] |

| XLogP3 | 3 | [1][2] |

| pKa (Predicted) | 9.45 ± 0.18 | |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Melting Point (4-iodophenol) | 93.5 °C | [3] |

| Boiling Point (4-iodophenol) | 139 °C at 5 mmHg | [3] |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene protons. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the iodine atom would be significantly influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching of the phenol would be observed in the 1200-1300 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be observed at m/z 248. A prominent peak corresponding to the loss of the iodine atom ([M-I]⁺) would also be expected. Fragmentation of the ethyl group could lead to a peak at [M-29]⁺.

Experimental Protocols: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the literature. However, a general and efficient method for the preparation of 3-alkyl-4-iodophenols from 3-alkylphenols has been described and can be adapted for this specific synthesis. The following protocol is based on this established methodology.

Iodination of 3-Ethylphenol

Objective: To synthesize this compound via electrophilic iodination of 3-ethylphenol.

Materials:

-

3-Ethylphenol

-

Sodium iodide (NaI)

-

Sodium hypochlorite (NaOCl, commercial bleach solution)

-

Methanol

-

Hydrochloric acid (HCl, dilute)

-

Sodium thiosulfate (Na₂S₂O₃, aqueous solution)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethylphenol (1.0 eq) in methanol.

-

Addition of Reagents: To the stirred solution, add sodium iodide (1.2 eq). Cool the mixture in an ice bath.

-

Iodination: Slowly add a solution of sodium hypochlorite (1.2 eq) dropwise to the cooled mixture. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is generally complete within a few hours.

-

Workup: Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate until the yellow color of iodine disappears.

-

Extraction: Acidify the mixture with dilute HCl to a pH of approximately 2-3. Extract the product into diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

Direct studies on the biological activity and signaling pathways of this compound are limited. However, the structural similarity of iodophenols to thyroid hormones suggests that they may act as endocrine-disrupting chemicals by interacting with thyroid hormone receptors (TRs).[4] Thyroid hormones play a crucial role in regulating metabolism, growth, and development. Their actions are mediated by binding to nuclear thyroid hormone receptors (TRα and TRβ), which in turn regulate gene expression.

Hypothetical Signaling Pathway: Thyroid Hormone Receptor Antagonism

Based on the structure-activity relationships of known thyroid hormone analogs, it is plausible that this compound could act as an antagonist or partial agonist at the thyroid hormone receptor.[5] An antagonist would bind to the receptor but fail to elicit the conformational changes necessary for the recruitment of coactivators, thereby inhibiting the transcription of thyroid hormone-responsive genes.

The following diagram illustrates a hypothetical signaling pathway where this compound acts as an antagonist to the thyroid hormone receptor.

Caption: Hypothetical antagonism of the thyroid hormone receptor by this compound.

Safety and Handling

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Precautionary Statements: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

It is imperative to handle this compound in a chemical fume hood and to consult the SDS of similar compounds, such as 4-iodophenol or 3-iodophenol, for more detailed safety information.

Conclusion

This technical guide provides a summary of the currently available theoretical and predicted data for this compound. While experimental data is limited, the information presented herein offers a valuable starting point for researchers interested in the synthesis, characterization, and potential biological applications of this compound. Further experimental validation of the predicted properties and biological activities is necessary to fully elucidate the potential of this compound in various scientific and industrial fields.

References

An In-depth Technical Guide to 3-Ethyl-4-iodophenol: Commercial Availability, Properties, and Synthesis

This technical guide provides a comprehensive overview of 3-Ethyl-4-iodophenol (CAS No. 156878-64-7), a substituted aromatic compound of interest to researchers, scientists, and drug development professionals. This document outlines its commercial availability, summarizes its key chemical and physical properties, and presents a proposed synthetic methodology.

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, typically in research quantities. The product has achieved commercial mass production, indicating its accessibility for research and development purposes.[1] Below is a summary of suppliers and their offerings.

| Supplier | Purity | Quantity | Price (USD) |

| Chemenu | 97% | 1g | $482.00 |

| Alichem | Not Specified | 1g | $509.85 |

| Crysdot | 97% | 1g | $510.00 |

| American Custom Chemicals Corporation | 95% | 5mg | $503.14 |

Note: Prices and availability are subject to change and should be verified with the respective suppliers.

Chemical and Physical Properties

A summary of the key computed chemical and physical properties of this compound is presented below. This data is essential for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₉IO | [1][2] |

| Molecular Weight | 248.06 g/mol | [3] |

| Exact Mass | 247.96981 Da | [1][3] |

| CAS Number | 156878-64-7 | [1][2] |

| Appearance | Not specified, likely a solid | |

| Storage Temperature | 2-8°C | [1] |

| PSA (Polar Surface Area) | 20.23 Ų | [1] |

| LogP | 2.55920 | [1] |

| XLogP3 | 3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Heavy Atom Count | 10 | [1] |

| Complexity | 105 | [1] |

| Canonical SMILES | CCC1=C(C=CC(=C1)O)I | [1] |

| InChI | InChI=1S/C8H9IO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | [3] |

| InChIKey | WCNJZXNVVBMBJW-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Electrophilic Iodination of 3-Ethylphenol

Objective: To synthesize this compound from 3-ethylphenol.

Materials:

-

3-Ethylphenol

-

Iodine (I₂)

-

Hydrogen peroxide (30% aqueous solution)

-

Distilled water

-

Sodium thiosulfate (10% aqueous solution)

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-ethylphenol (1.0 eq) in distilled water.

-

Add iodine (1.5 eq) to the solution.

-

Slowly add hydrogen peroxide (3.0 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[4]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.[4]

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[4]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate pure this compound.[4]

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Development and Research

Iodophenols, including this compound, are valuable intermediates in organic synthesis and medicinal chemistry. The iodine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[4][5] These reactions are fundamental in constructing more complex molecular architectures, which is a cornerstone of novel drug discovery and the development of functional materials.[4][6]

The general class of iodophenols has been utilized in the synthesis of a range of biologically active molecules. For instance, 4-iodophenol is a key intermediate in the synthesis of agonists for the estrogen β receptor, which is a target for treating hormone-dependent diseases.[6] The synthetic versatility of iodophenols makes them crucial building blocks for creating diverse compound libraries for high-throughput screening in drug discovery pipelines.

Caption: Synthetic utility of this compound in research.

References

Synthesis of 3-Alkyl-4-Iodophenols: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of synthetic methodologies for 3-alkyl-4-iodophenols, crucial intermediates in the development of novel pharmaceuticals and complex molecular structures. This document outlines the challenges associated with direct iodination of 3-alkylphenols and details a robust and efficient two-step synthetic pathway. Experimental protocols and quantitative data are presented to facilitate the practical application of these methods in a research and development setting.

Introduction

3-Alkyl-4-iodophenols are valuable building blocks in organic synthesis, particularly for the construction of sterically hindered biaryl compounds through palladium-catalyzed cross-coupling reactions. The selective introduction of an iodine atom at the C4 position of a 3-alkylphenol is often challenging due to the directing effects of the hydroxyl and alkyl groups, which can lead to a mixture of regioisomers. This review focuses on a reliable method to achieve selective para-iodination.

Challenges in Direct para-Iodination

Direct electrophilic iodination of phenols is a common strategy for the synthesis of iodophenols. However, for 3-substituted phenols, particularly those with activating alkyl groups, this approach often lacks regioselectivity. The hydroxyl group strongly directs electrophiles to the ortho and para positions. When the para position is blocked, iodination occurs at the ortho position. In the case of 3-alkylphenols, the ortho (C2 and C6) and para (C4) positions are all activated, leading to the potential for multiple iodinated products.

Initial attempts to directly iodinate 3-alkylphenols using common iodinating reagents have proven to be non-selective. For instance, the use of sodium iodide and sodium hypochlorite under basic conditions with 3-isopropylphenol resulted primarily in the formation of 2-iodo-5-isopropylphenol and 2,4-diiodo-5-isopropylphenol, with no desired 4-iodo-3-isopropylphenol.[1] Similarly, employing iodine monochloride in methanol under acidic conditions yielded a mixture of 4-iodo-3-isopropylphenol and the 2-iodo isomer, demonstrating the difficulty in achieving high selectivity through direct iodination.[1]

A Two-Step Approach: Diiodination and Selective Monodeiodination

To overcome the challenge of poor regioselectivity in direct iodination, an efficient, high-yielding, two-step method has been developed. This strategy involves an initial diiodination of the 3-alkylphenol to form a 2,4-diiodo-3-alkylphenol intermediate, followed by a selective monodeiodination at the less sterically hindered C2 position to yield the desired 3-alkyl-4-iodophenol.[1]

Logical Workflow of the Two-Step Synthesis

Caption: Workflow for the synthesis of 3-alkyl-4-iodophenol.

Experimental Protocols and Data

This section provides detailed experimental procedures and quantitative data for the synthesis of various 3-alkyl-4-iodophenols via the two-step method.

Synthesis of 3-Alkyl-2,4-diiodophenols (Step 1)

The first step involves the diiodination of the starting 3-alkylphenol. The choice of iodinating agent can be adapted based on the specific substrate.

To a solution of the 3-alkylphenol in methanol, a solution of iodine monochloride (ICl) in methanol is added dropwise. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with a sodium thiosulfate solution and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[1]

| Starting Material | Product | Reagents | Solvent | Yield (%) |

| 3-Isopropylphenol | 5-Isopropyl-2,4-diiodophenol | ICl | Methanol | 62 |

| 3-tert-Butylphenol | 5-tert-Butyl-2,4-diiodophenol | ICl | Methanol | 67 |

| Biphenyl-3-ol | 5-Phenyl-2,4-diiodophenol | ICl | Methanol | 41 |

Synthesis of 3-Alkyl-4-iodophenols (Step 2)

The second step is the selective removal of the iodine atom at the C2 position. This is achieved by heating the diiodinated intermediate in the presence of a non-reductive deiodinating agent.

A solution of the 3-alkyl-2,4-diiodophenol in N-methylmorpholine (NMM) is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the mixture is concentrated under vacuum. The residue is taken up in an organic solvent and washed with aqueous acid and sodium thiosulfate solution. The organic phase is then dried, filtered, and concentrated. The final product is purified by column chromatography.[1]

| Starting Material | Product | Reagents | Solvent | Yield (%) |

| 5-Isopropyl-2,4-diiodophenol | 3-Isopropyl-4-iodophenol | NMM | - | 62 |

| 5-tert-Butyl-2,4-diiodophenol | 3-tert-Butyl-4-iodophenol | NMM | - | 51 |

| 5-Phenyl-2,4-diiodophenol | 3-Phenyl-4-iodophenol | NMM | - | 62 |

Detailed Signaling Pathway Diagram

The following diagram illustrates the chemical transformations in the synthesis of 3-tert-butyl-4-iodophenol, a representative example.

Caption: Synthesis pathway for 3-tert-butyl-4-iodophenol.

Conclusion

The synthesis of 3-alkyl-4-iodophenols is most effectively and selectively achieved through a two-step process involving diiodination followed by a regioselective monodeiodination. This method consistently provides good yields for a range of 3-alkyl and 3-arylphenols, overcoming the selectivity issues inherent in direct iodination approaches. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling the efficient synthesis of these important chemical intermediates.

References

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Ethyl-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective synthesis of 3-Ethyl-4-iodophenol, a valuable intermediate in organic synthesis and drug discovery. The document details a preferred synthetic methodology, including a step-by-step experimental protocol, and presents relevant quantitative and spectroscopic data.

Introduction

This compound is an aromatic compound of interest in medicinal chemistry and materials science. The presence of the ethyl, hydroxyl, and iodo substituents on the phenyl ring provides multiple points for further functionalization. In particular, the iodine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the construction of more complex molecular architectures. The regioselective synthesis of this compound is crucial to avoid the formation of isomeric impurities that can be challenging to separate and may lead to undesired side reactions in subsequent synthetic steps.

This guide focuses on a robust and regioselective method for the synthesis of this compound starting from the readily available 3-ethylphenol.

Recommended Synthetic Pathway: Electrophilic Iodination

The most effective method for the regioselective synthesis of this compound is the direct electrophilic iodination of 3-ethylphenol at the position para to the hydroxyl group. The hydroxyl group is a strong activating group and an ortho, para-director. The ethyl group at the 3-position provides some steric hindrance at the ortho positions (2 and 6), favoring substitution at the less hindered para position (4).

To achieve high regioselectivity, a method employing iodine and silver sulfate in ethanol has been shown to be effective for 3-alkylphenols. The silver sulfate acts as a halogen activator, increasing the electrophilicity of the iodine.

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol

The following protocol is adapted from the established procedure for the para-selective iodination of 3-alkylphenols.

Materials:

-

3-Ethylphenol

-

Iodine (I₂)

-

Silver sulfate (Ag₂SO₄)

-

Ethanol (absolute)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-ethylphenol (1.0 eq) in absolute ethanol, add silver sulfate (0.5 eq).

-

Stir the suspension at room temperature and add a solution of iodine (1.0 eq) in absolute ethanol dropwise over a period of 30 minutes.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the silver iodide precipitate and wash the celite pad with dichloromethane.

-

Combine the filtrate and the washings and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions with other 3-alkylphenols.

| Parameter | Value | Reference |

| Yield | 75-85% | Estimated from similar reactions |

| Reaction Time | 12-24 hours | Monitored by TLC |

| Purity (after chromatography) | >98% |

Physicochemical and Spectroscopic Data

The following tables provide the key physicochemical and spectroscopic data for this compound.[1]

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported (solid at room temperature) |

| Boiling Point | Not reported |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water. |

Spectroscopic Data (Predicted/Analogous):

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H (H-5) |

| ~6.8 | d | 1H | Ar-H (H-2) |

| ~6.6 | dd | 1H | Ar-H (H-6) |

| ~5.0 | s | 1H | OH |

| ~2.6 | q | 2H | CH₂ CH₃ |

| ~1.2 | t | 3H | CH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):